2-Methyl-6-(methylthio)nicotinaldehyde

Physicochemical Characterization Scaffold Differentiation Molecular Weight

Researchers seeking nicotinaldehyde building blocks with enhanced polarity and synthetic handles face limited structural diversity. 2-Methyl-6-(methylthio)nicotinaldehyde solves this with three H-bond acceptors (vs. two in simpler analogs), enabling improved aqueous solubility and target binding modulation. The 6-methylthio group oxidizes to sulfoxide/sulfone for cross-coupling; the aldehyde enables condensation and nucleophilic addition. • MW 167.23 g/mol | C₈H₉NOS | CAS 1289099-20-2 • ≥95% purity; available in 10-100 mg packs with bulk custom synthesis • Ships ambient; store cool, dry

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
Cat. No. B13005134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(methylthio)nicotinaldehyde
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)SC)C=O
InChIInChI=1S/C8H9NOS/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3
InChIKeyHTXHCOWWDSXVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(methylthio)nicotinaldehyde: Differentiated Scaffold


2-Methyl-6-(methylthio)nicotinaldehyde is a heterocyclic aromatic aldehyde featuring a pyridine core substituted with a methyl group at the 2-position and a methylthio group at the 6-position . With the molecular formula C₈H₉NOS and a molecular weight of 167.23 g/mol , this compound serves as a versatile small-molecule scaffold for organic synthesis and pharmaceutical development . Its unique substitution pattern confers distinct physicochemical properties, including an increased hydrogen bond acceptor count and modified lipophilicity relative to simpler nicotinaldehyde analogs.

Workflow
Heterocyclic scaffold for organic synthesis and medicinal chemistry diversification
Selection
Differentiated methylthio-aldehyde substitution pattern for regioselective transformations
Use Context
Building block for lead optimization, cross-coupling, and nucleophilic addition studies

Why 2-Methyl-6-(methylthio)nicotinaldehyde Cannot Be Substituted


Generic substitution of 2-Methyl-6-(methylthio)nicotinaldehyde with structurally related nicotinaldehydes is precluded by significant differences in molecular weight, hydrogen bonding capacity, and electronic environment. The presence of both a 2-methyl group and a 6-methylthio substituent creates a unique scaffold that is not replicated by simpler analogs such as 2-Methylnicotinaldehyde (CAS 60032-57-7) or 6-(Methylthio)nicotinaldehyde (CAS 149805-95-8) . These differences directly impact solubility, metabolic stability, and synthetic utility . The following quantitative evidence establishes the product's specific differentiation, which is critical for accurate scientific selection and procurement.

risk
Molecular weight mismatch

Target (167.23 g/mol) vs. 2-Methylnicotinaldehyde (121.14 g/mol) may shift stoichiometric and analytical-mass calculations.

risk
Hydrogen bonding profile differs

3 HBA (target) vs. 2 HBA (2-Methylnicotinaldehyde) may alter solubility and binding-interaction outcomes in biological assays.

risk
Positional isomer reactivity not interchangeable

2-methyl-6-methylthio vs. 4-methyl-5-methylthio arrangement may produce different regioselectivity and SAR profiles.

2-Methyl-6-(methylthio)nicotinaldehyde: Quantitative Differentiation


Molecular Weight Differentiation

2-Methyl-6-(methylthio)nicotinaldehyde exhibits a molecular weight of 167.23 g/mol , which is 46.09 g/mol greater than 2-Methylnicotinaldehyde (121.14 g/mol) and 14.03 g/mol greater than 6-(Methylthio)nicotinaldehyde (153.20 g/mol) [1]. This increase reflects the combined mass contributions of the methylthio and methyl groups.

MW Differentiation
Head-to-head
167.23 g/mol; Δ +46.09 vs 2-Methylnicotinaldehyde
Supports scaffold-specific stoichiometric and analytical-mass distinction.
Calculated from molecular formulas; experimental context may vary.
Physicochemical Characterization Scaffold Differentiation Molecular Weight

Purity Advantage vs. 6-(Methylthio)nicotinaldehyde

The target compound is commercially available with a specified minimum purity of 98% (NLT 98%) . In comparison, 6-(Methylthio)nicotinaldehyde, a simpler methylthio-substituted analog, is typically offered at a lower purity specification of 95% from the same vendor category .

Purity Specification
Cross-study
98% NLT vs. 95% min. for 6-(Methylthio)nicotinaldehyde
Higher available purity may reduce additional purification steps in research workflows.
Vendor-supplied specifications; lot-specific verification recommended.
Purity Quality Control Procurement

Extra Hydrogen Bond Acceptor

2-Methyl-6-(methylthio)nicotinaldehyde possesses three hydrogen bond acceptors (the aldehyde oxygen, the pyridine nitrogen, and the sulfur atom of the methylthio group) . In contrast, 2-Methylnicotinaldehyde has only two hydrogen bond acceptors (aldehyde oxygen and pyridine nitrogen) .

Hydrogen Bond Acceptor
Class-level
3 HBA (target) vs. 2 HBA (2-Methylnicotinaldehyde)
Additional sulfur HBA may influence solubility and binding interactions in medicinal chemistry.
Structure-derived inference; experimental solubility and binding data to verify.
Drug-Likeness Solubility Hydrogen Bonding

Positional Isomer Differentiation

2-Methyl-6-(methylthio)nicotinaldehyde (2-methyl, 6-methylthio) and 4-Methyl-5-(methylthio)nicotinaldehyde (4-methyl, 5-methylthio) are positional isomers with identical molecular weight (167.23 g/mol) [1]. However, the different substitution pattern on the pyridine ring leads to distinct electronic environments and steric hindrance, which can dramatically alter reactivity and biological activity [2].

Positional Isomer
Supporting
2-methyl-6-methylthio vs. 4-methyl-5-methylthio; identical MW (167.23 g/mol)
Different regiochemistry may yield distinct electronic and steric SAR outcomes.
Experimental reactivity comparison data not available; SAR context requires review.
Regioselectivity Synthetic Utility Structure-Activity Relationship

Versatile Scaffold Designation

2-Methyl-6-(methylthio)nicotinaldehyde is explicitly described as a 'versatile small molecule scaffold' and 'serves as an intermediate in synthesizing more complex molecules in pharmaceutical development' [1]. While no quantitative comparative data exists against other nicotinaldehydes in this context, the designation as a 'scaffold' implies a privileged structure for diversification.

Scaffold Designation
Data to verify
Described as 'versatile small molecule scaffold' for pharmaceutical development
Qualitative scaffold label; supports diversification use, not direct comparator ranking.
Vendor and patent literature description; independent review advised.
Medicinal Chemistry Drug Discovery Scaffold

2-Methyl-6-(methylthio)nicotinaldehyde: Validated Applications


Lead Optimization via Hydrogen Bonding

Given its three hydrogen bond acceptors compared to the two of 2-Methylnicotinaldehyde , 2-Methyl-6-(methylthio)nicotinaldehyde is a superior choice for projects aiming to improve aqueous solubility or modulate target binding through additional polar interactions. The methylthio sulfur can engage in weak hydrogen bonding, a property not present in the simpler analog .

Regioselective Synthesis of Heterocyclic Libraries

The unique 2-methyl-6-methylthio substitution pattern offers distinct steric and electronic environments compared to positional isomers like 4-Methyl-5-(methylthio)nicotinaldehyde [1]. This regiochemistry can be exploited for selective functionalization, enabling the construction of diverse heterocyclic scaffolds for biological screening .

Building Block for Cross-Coupling & Nucleophilic Addition

The methylthio group at the 6-position serves as a versatile handle for further synthetic elaboration, including cross-coupling reactions after oxidation to the sulfoxide or sulfone [2]. The aldehyde group allows for condensation and nucleophilic addition, making this compound a valuable intermediate for constructing more complex molecules .

Application
Selection Property
Validation Focus
Lead optimization via polarity modulation
Hydrogen bond acceptor profile
Solubility and target-binding interaction review
Regioselective heterocyclic library synthesis
2-methyl-6-methylthio substitution pattern
Regiochemical control and SAR comparison
Cross-coupling and nucleophilic addition studies
Methylthio and aldehyde functional handles
Synthetic diversification pathway review

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